molecular formula C8H11NO B049455 2-Anilinoethanol CAS No. 122-98-5

2-Anilinoethanol

Cat. No. B049455
CAS RN: 122-98-5
M. Wt: 137.18 g/mol
InChI Key: MWGATWIBSKHFMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Anilinoethanol and related compounds involves various catalytic processes, including copper-catalyzed amination, which has been developed for the synthesis of anilinoethanolamines, including NMDA NR2B receptor antagonist ifenprodil analogues. This synthesis showcases the versatility of copper-catalyzed reactions in producing anilinoethanol derivatives efficiently (Bouteiller et al., 2010). Additionally, the synthesis of 2-phenylquinolines and derivatives from anilines and alcohols highlights the multi-component reactions catalyzed by FeCl3·6H2O, demonstrating the adaptability of aniline derivatives in complex synthesis pathways (Khusnutdinov et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-Anilinoethanol facilitates its involvement in various chemical reactions, owing to the presence of both amine and alcohol functional groups. This dual functionality allows it to participate in a wide range of chemical transformations, serving as a versatile building block for the synthesis of more complex molecules.

Chemical Reactions and Properties

2-Anilinoethanol undergoes various chemical reactions, leveraging its aniline and ethanol moieties. For instance, its capability to act as a precursor in the synthesis of quinoline compounds when reacted with aldehydes and alcohols under catalysis illustrates its reactive versatility. The synthesis pathways often involve C-H activation and C-C/C-N bond formation, emphasizing the compound's role in constructing complex heterocyclic structures (Yan et al., 2013).

Physical Properties Analysis

The physical properties of 2-Anilinoethanol, such as solubility, boiling point, and melting point, are influenced by its molecular structure. These properties are critical in determining its applicability in various synthesis processes and its behavior in different chemical environments.

Chemical Properties Analysis

2-Anilinoethanol's chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for its applications in organic synthesis. Its ability to engage in nucleophilic substitution reactions, as well as its participation in catalytic cycles, underscores its utility in creating a broad spectrum of chemical compounds.

For more in-depth exploration and analysis of 2-Anilinoethanol's synthesis, molecular structure, and its diverse chemical reactions and properties, the following references provide a comprehensive scientific foundation:

Scientific Research Applications

  • Catalyst for Hydrogenolysis in Coal and Fuel Cell Technology : It has been identified as a promising catalyst for the hydrogenolysis of di-2-naphthyl in coal and coal analogs. This finding suggests potential applications in fuel cell technology (Miller, 1990) and coal conversion processes (Miller, 1993).

  • Biosensor Applications : Polyaniline, poly(2-anilinoethanol), and poly(aniline-co-2-anilinoethanol) show promise for use in biosensors. Their electroactivity, conductivity, resistance, and hydrophilicity improve with increased 2-anilinoethanol content, making them suitable for this application (Keyhanpour, Seyed Mohaghegh, & Jamshidi, 2012).

  • Dipolar Interactions with Non-Polar Solvents : Dielectric relaxation studies have indicated that aniline and 2-alkoxyethanols can interact with non-polar solvents, potentially forming dipolar interactions (Basha, 2017).

  • Industrial Safety Concerns : There's evidence that 2-anilinoethanol, under the name "phenyl ethanolamine," may cause cyanosis in industrial workers, although the exact etiologic agent remains unclear (Bass, Frost, & Salter, 1943).

  • Greener Alternative to Traditional Dyes : Novel disperse azo dyes derived from 2-anilinoethanol demonstrate promising solvatochromic properties, suggesting they can be used as a greener alternative to traditional dyes (Yazdanbakhsh, Giahi, & Mohammadi, 2009).

  • Enhancing Amine Yield in Catalysis : The addition of small amounts of 2-propanol or formic acid to one-pot myrtenol amination with aniline can significantly increase amine yield (Demidova et al., 2017).

  • Interaction Studies in Binary Mixtures : In binary mixtures containing aniline and 1-alkanol, shorter chain alcohols tend to form stronger interactions, providing insight into the behavior of heterogeneous molecules in such mixtures (Almasi, 2019).

  • Chemical Synthesis and Transformations : The vinyl ether of 2-anilinoethanol undergoes changes in the presence of hydrochloric acid, forming various compounds. This study provides insights into chemical transformations and synthesis (Shostakovsky & Chekulaeva, 1955).

  • Optimum Grafting Conditions : A study determined the optimum conditions for grafting 2-anilinoethanol onto chitosan using ammonium peroxydisulfate, which is significant for polymer chemistry applications (Hosseini, 2015).

Safety And Hazards

2-Anilinoethanol is moderately toxic by ingestion and is a skin and severe eye irritant . It is combustible when exposed to heat or flame . When heated to decomposition, it emits toxic fumes of NOx . The LD50 orally in rabbits is 2230 mg/kg and the LD50 dermal in rabbits is 68 mg/kg .

Future Directions

2-Anilinoethanol has potential applications in the field of biosensors due to its properties when used in the electropolymerization process . With increased 2-Anilinoethanol content in the copolymer, its electroactivity, conductivity, and resistance are reduced, though the processability and adhesion properties improve .

properties

IUPAC Name

2-anilinoethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-7-6-9-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGATWIBSKHFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059550
Record name Ethanol, 2-(phenylamino)-
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Molecular Weight

137.18 g/mol
Source PubChem
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Physical Description

Melting point =11 deg C; [ChemIDplus] Clear brown liquid; [Acros Organics MSDS]
Record name N-Phenylethanolamine
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Product Name

2-Anilinoethanol

CAS RN

122-98-5
Record name N-(2-Hydroxyethyl)aniline
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Record name N-Phenylethanolamine
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Record name 2-ANILINOETHANOL
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Record name Ethanol, 2-(phenylamino)-
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Record name 2-anilinoethanol
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Record name N-PHENYLETHANOLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
301
Citations
D Li, T Tu, M Yang, C Xu - Talanta, 2018 - Elsevier
… pH, the ratio of 2-anilinoethanol to APS, 2-anilinoethanol concentration and polymerization … ratio of aniline to APS, 5:1; 2-anilinoethanol concentration, 100 mM; polymerization time, 30 …
Number of citations: 76 www.sciencedirect.com
AD BASS, LH Frost, WT SALTER - Journal of the American …, 1943 - jamanetwork.com
… To our knowledge it has not been shown that 2-anilinoethanol causes formation of methemoglobin but from analogy this might be expected to occur in the course of its metabolism in …
Number of citations: 9 jamanetwork.com
MR Yazdanbakhsh, M Giahi, A Mohammadi - Journal of Molecular Liquids, 2009 - Elsevier
… According to these applications, in the present study, a series of linear azo dyes were synthesized by coupling 2-anilinoethanol with diazonium salts, which were obtained by the …
Number of citations: 28 www.sciencedirect.com
ID Kostas, KA Vallianatou, J Holz, A Börner - Tetrahedron Letters, 2008 - Elsevier
… ligand 2 based on the very cheap 2-anilinoethanol and R-BINOL moieties. Ligand 2 was … easily in one-pot route by the treatment of 2-anilinoethanol (1) with 2 equiv of [(R)-(1,1′-…
Number of citations: 17 www.sciencedirect.com
J Afxantidis, N Bouchry, JP Aune - Journal of Molecular Catalysis A …, 1995 - Elsevier
The synthesis of indole, benzofuran and benzothiophene is possible from compounds of the general formula: X-CH 2 CH 2 OH (X = NH, O, S). The reaction of 2-anilinoethanol, 2-…
Number of citations: 9 www.sciencedirect.com
SH Hosseini - International Journal of Physical Sciences, 2015 - academicjournals.org
Graft copolymerization of 2-anilinoethanol (2AE) onto chitosan (Chit-g-P2AE) was carried out by using ammonium peroxydisulfate (APS) as a long initiator under nitrogen atmosphere. …
Number of citations: 1 academicjournals.org
SH Hosseini, V Hoshangi - Polymers for Advanced …, 2015 - Wiley Online Library
… was prepared by adding of (N-ethyl-2-anilinoethanol) with the salt diazonium p-nitroaniline. … was prepared via reaction of disperse red-II and 2-anilinoethanol. On the other hand, poly 2-…
Number of citations: 4 onlinelibrary.wiley.com
E Ahlatcıoğlu, BF Şenkal… - Polymer Engineering …, 2013 - Wiley Online Library
… So, this obtained wide band optical gap than pure PANI may be a good result for using these new organic semiconductors based on poly (2-anilinoethanol) doped by boron trifuoride in …
A Keyhanpour, SM Seyed Mohaghegh… - Iranian Polymer Journal, 2012 - Springer
… 2-anilinoethanol films were deposited from 1 M acidic aqueous media containing 0.2 M aniline, 2-anilinoethanol … and copolymer of aniline and 2-anilinoethanol. Characterizations of the …
Number of citations: 11 link.springer.com
A Tootoonchi, SSH Davarani, R Sedghi… - Journal of The …, 2018 - iopscience.iop.org
… Based on the above preface, in this paper, reduced graphene oxide poly(2-anilinoethanol) nanocomposite decorated with Pd nanoparticles was successfully synthesized through a …
Number of citations: 14 iopscience.iop.org

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